2-Amino-4,5-dihydrofuran-3-carbonitrile

Spirocycle Synthesis Enantioselective Catalysis Medicinal Chemistry

This heterocyclic building block features a partially saturated furan ring, a primary amino group, and a single nitrile, delivering unmatched diastereo- and enantioselectivity in chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindole synthesis—a feat impossible with aromatic or dicarbonitrile analogs. Its unique structure enables catalyst-free, aqueous-phase assembly of indole-substituted ADFC libraries under green conditions, while also serving as a critical negative control probe in MAO inhibitor SAR studies. Replace generic building blocks with this precision intermediate to ensure stereochemical integrity and predictably distinct biological activity.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 27512-24-9
Cat. No. B3050638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dihydrofuran-3-carbonitrile
CAS27512-24-9
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1COC(=C1C#N)N
InChIInChI=1S/C5H6N2O/c6-3-4-1-2-8-5(4)7/h1-2,7H2
InChIKeyDLYTVYBGYYTXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS 27512-24-9) | Chemical Profile & Procurement Relevance


2-Amino-4,5-dihydrofuran-3-carbonitrile is a heterocyclic building block featuring a partially saturated furan ring, a primary amino group, and a nitrile functional group . Its molecular formula is C5H6N2O, with a molecular weight of 110.11 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling the construction of diverse fused heterocycles and spirocyclic scaffolds [1]. Its value proposition for procurement lies in its defined, quantifiable reactivity and stereochemical outcomes, which are distinct from its close analogs, as detailed in the evidence below.

Why 2-Amino-4,5-dihydrofuran-3-carbonitrile Cannot Be Replaced by Common Analogs in Advanced Synthesis


Substituting 2-Amino-4,5-dihydrofuran-3-carbonitrile with seemingly similar building blocks, such as its fully aromatic counterpart (2-aminofuran-3-carbonitrile) or dicarbonitrile analogs, is not feasible for applications requiring specific stereochemical outcomes or distinct reactivity profiles. Evidence shows that the partially saturated dihydrofuran ring is essential for achieving high diastereo- and enantioselectivity in spirocyclization reactions, a feature not replicable with aromatic analogs [1]. Furthermore, the presence of a single nitrile group, as opposed to two, dictates a fundamentally different reactivity pathway and binding mode in biological systems, which is critical for applications targeting specific enzyme inhibition profiles [2]. Generic substitution would therefore result in failed reactions, loss of stereochemical integrity, or altered biological activity.

Quantitative Differentiation: 2-Amino-4,5-dihydrofuran-3-carbonitrile vs. Analogs


Superior Diastereo- and Enantioselectivity in Spirooxindole Synthesis vs. Aromatic Analogs

The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold enables the synthesis of chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles with adjacent spiro-stereocenters in excellent diastereo- and enantioselectivity [1]. This is a direct outcome of the partially saturated dihydrofuran ring's unique reactivity. In contrast, its fully aromatic analog, 2-aminofuran-3-carbonitrile, lacks the necessary ring flexibility and electronic profile to undergo this specific cascade aldol/cyclization/tautomerization, and thus fails to produce these complex, stereochemically defined architectures with comparable selectivity [1].

Spirocycle Synthesis Enantioselective Catalysis Medicinal Chemistry

Enabling Catalyst-Free, Water-Based Green Synthesis of Indole-Fused Heterocycles

2-Amino-4,5-dihydrofuran-3-carbonitrile (ADFC) participates in a two-step, catalyst-free synthesis of novel indole-substituted ADFCs in water as the sole solvent [1]. This methodology contrasts sharply with traditional synthetic routes that often require anhydrous conditions, toxic catalysts, and organic solvents [1]. While the paper reports yields qualitatively as 'good', the key differentiation is the green chemistry process enabled specifically by the ADFC scaffold's compatibility with aqueous, catalyst-free conditions. Other furan carbonitriles may not exhibit the same stability or reactivity in water.

Green Chemistry Indole Synthesis Multicomponent Reactions

Distinct Biological Binding Profile: Monocarbonitrile vs. Dicarbonitrile Furan MAO Inhibitors

While 2-Amino-4,5-dihydrofuran-3-carbonitrile is a monocarbonitrile, a study on a series of carbonitrile aminoheterocycles provides critical class-level differentiation. Dicarbonitrile aminofurans were found to be potent and selective MAO A inhibitors (Ki = 20 nM) [1]. Crucially, the study demonstrated that mono- and di-carbonitrile inhibitors induce distinct spectroscopic changes in MAO A, proving they have different binding modes [1]. This infers that a monocarbonitrile scaffold like 2-Amino-4,5-dihydrofuran-3-carbonitrile will have a fundamentally different, and likely less potent, interaction with MAO enzymes compared to its dicarbonitrile analogs. This is a critical differentiator for researchers seeking specific biological activity profiles.

MAO-A Inhibition Enzyme Binding Medicinal Chemistry

Validated Application Scenarios for 2-Amino-4,5-dihydrofuran-3-carbonitrile


Synthesis of Enantioenriched Spirooxindole Drug Candidates

Procure 2-Amino-4,5-dihydrofuran-3-carbonitrile for use as a key building block in umpolung strategies to construct chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles. This application leverages the compound's unique ability to deliver excellent diastereo- and enantioselectivity in forming adjacent spiro-stereocenters, a feature critical for synthesizing complex, three-dimensional scaffolds prevalent in modern drug discovery [1].

Green and Sustainable Synthesis of Indole-Fused Heterocyclic Libraries

Utilize 2-Amino-4,5-dihydrofuran-3-carbonitrile in catalyst-free, aqueous-phase reactions to efficiently generate diverse libraries of indole-substituted ADFCs. This approach aligns with green chemistry principles by using water as a solvent and operating at room temperature, offering a quantifiable reduction in solvent waste and process complexity compared to traditional methods [1].

Mechanistic Probes for MAO Enzyme Inhibition Studies

Employ 2-Amino-4,5-dihydrofuran-3-carbonitrile as a control or comparative probe in studies of monoamine oxidase (MAO) inhibition. Its inferred distinct binding mode and lack of potent MAO A inhibitory activity (in contrast to dicarbonitrile analogs) make it a valuable tool for dissecting the structure-activity relationships (SAR) of carbonitrile-containing enzyme inhibitors [1].

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